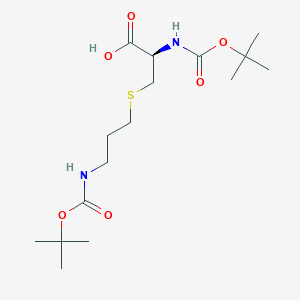

Boc-cys(3-(boc-amino)-propyl)-oh

Übersicht

Beschreibung

“Boc-cys(3-(boc-amino)-propyl)-oh” is a compound with the molecular formula C16H30N2O6S and a molecular weight of 378.5 g/mol. It is a type of Boc-protected amino acid . The Boc group is stable towards most nucleophiles and bases .

Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as solvent and catalyst allows a simple and efficient, chemoselective mono-N-Boc protection of various structurally diverse amines with di-tert-butyl dicarbonate .Chemical Reactions Analysis

Boc-protected amino acids are stable towards most nucleophiles and bases . They can be cleaved under anhydrous acidic conditions with the production of tert-butyl cations . Scavengers such as thiophenol may prevent nucleophilic substrates from being alkylated .Wissenschaftliche Forschungsanwendungen

Protection and Activation of Thiol Functions

- The use of protective groups like the 3-nitro-2-pyridinesulfenyl (Npys) group facilitates the protection and activation of thiol functions in cysteine residues. Boc-Cys(Npys)–OH, prepared from bis(N-t-butyloxycarbonyl)-L-cystine, demonstrates resistance to strong acids while allowing selective reactions with free thiols to form disulfide bonds, crucial for protein structure and function (R. Matsueda et al., 1981).

Synthesis and Structural Studies of Peptides

- Research on β-oligopeptides using protected amino acids like Boc-cys(3-(boc-amino)-propyl)-oh has contributed to understanding peptide structure and dynamics. For instance, the synthesis of partially and fully protected β-oligopeptides and their X-ray crystal structure analysis provide insights into peptide folding and secondary structure formation, showcasing the role of protected amino acids in studying peptide behavior and function (Stefan Abele et al., 1999).

Fluorescence Probing and Sensing

- Boc-cys(3-(boc-amino)-propyl)-oh derivatives are utilized in developing fluorescence probes for biothiol detection. For example, BODIPY-based fluorescent probes synthesized from protected amino acids enable selective detection of cysteine and homocysteine over glutathione. Such probes are valuable for studying physiological and pathological processes involving biothiols in living cells (Qing Wang et al., 2018).

Peptide Nucleic Acid (PNA) Oligomers

- In the synthesis of PNA oligomers, modified nucleobases incorporating Boc-protected amino acids demonstrate enhanced affinity toward RNA and DNA targets. This application underscores the role of Boc-cys(3-(boc-amino)-propyl)-oh in the development of nucleic acid mimics and probes for genetic research and therapeutic applications (K. G. Rajeev et al., 2002).

Zukünftige Richtungen

The use of Boc-protected amino acids, including “Boc-cys(3-(boc-amino)-propyl)-oh”, in peptide synthesis is a well-established practice in organic chemistry . Future research may focus on improving the efficiency and selectivity of these reactions, as well as exploring new applications for these compounds .

Eigenschaften

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propylsulfanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30N2O6S/c1-15(2,3)23-13(21)17-8-7-9-25-10-11(12(19)20)18-14(22)24-16(4,5)6/h11H,7-10H2,1-6H3,(H,17,21)(H,18,22)(H,19,20)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNMHHTYCWGVAML-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCSCC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCSC[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-cys(3-(boc-amino)-propyl)-oh | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

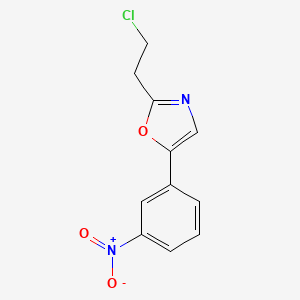

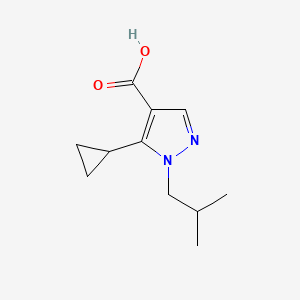

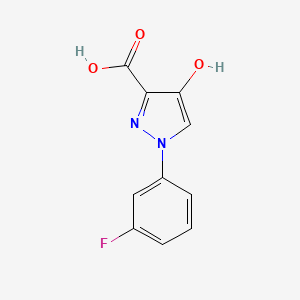

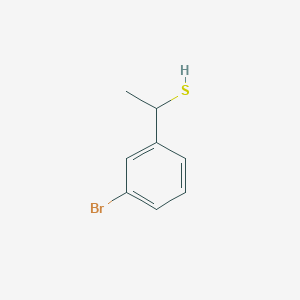

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-Aminopyridin-3-yl)oxy]butanenitrile](/img/structure/B1521590.png)

![3-[(3-Methylphenyl)amino]propanamide](/img/structure/B1521591.png)

![4-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}pyridine](/img/structure/B1521595.png)

![2-[1-(2,4-dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid](/img/structure/B1521603.png)

![6-Chloro-3-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1521605.png)

![[1-(2,4-Dichlorophenyl)ethyl]thiourea](/img/structure/B1521607.png)

![3-[(4-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1521610.png)